1-{2-[2-(2-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene
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Overview
Description
1-{2-[2-(2-iodophenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene, commonly known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is a highly specific and potent compound that is widely used in scientific research to study the biological and physiological effects of beta-2 adrenergic receptors.
Mechanism of Action
ICI 118,551 is a selective beta-2 adrenergic receptor antagonist. It binds to the beta-2 adrenergic receptor and blocks the action of endogenous agonists such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways that are activated by beta-2 adrenergic receptor activation.
Biochemical and Physiological Effects:
ICI 118,551 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that ICI 118,551 inhibits the relaxation of smooth muscle cells and bronchodilation induced by beta-2 adrenergic receptor activation. In vivo studies have shown that ICI 118,551 inhibits the lipolytic effect of beta-2 adrenergic receptor activation in adipose tissue.
Advantages and Limitations for Lab Experiments
ICI 118,551 is a highly specific and potent compound that is widely used in scientific research. Its high selectivity for beta-2 adrenergic receptors makes it a valuable tool for investigating the role of beta-2 adrenergic receptors in various physiological processes. However, its potency can also be a limitation, as high concentrations of ICI 118,551 can result in non-specific effects.
Future Directions
There are several future directions for research involving ICI 118,551. One area of interest is the role of beta-2 adrenergic receptors in the development of obesity and related metabolic disorders. Another area of interest is the potential use of beta-2 adrenergic receptor antagonists such as ICI 118,551 in the treatment of asthma and other respiratory diseases. Additionally, further research is needed to understand the molecular mechanisms underlying the biochemical and physiological effects of ICI 118,551 on beta-2 adrenergic receptors.
Synthesis Methods
The synthesis of ICI 118,551 involves a series of chemical reactions that start with the reaction of 2-iodophenol with 2-chloroethanol to form 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with ethylene oxide to form 2-(2-iodophenoxy)ethoxyethanol. The final step involves the reaction of 2-(2-iodophenoxy)ethoxyethanol with 1-propen-1-ol and 2-methoxy-4-(trifluoromethyl)phenol to form ICI 118,551.
Scientific Research Applications
ICI 118,551 is widely used in scientific research to study the biological and physiological effects of beta-2 adrenergic receptors. It is used in both in vitro and in vivo experiments to investigate the role of beta-2 adrenergic receptors in various physiological processes such as smooth muscle relaxation, bronchodilation, and lipolysis.
properties
IUPAC Name |
1-[2-[2-(2-iodophenoxy)ethoxy]ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23IO4/c1-3-6-16-9-10-19(20(15-16)22-2)25-14-12-23-11-13-24-18-8-5-4-7-17(18)21/h3-10,15H,11-14H2,1-2H3/b6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUNJLMSLBWMSA-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2I)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.